3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene

Description

Chemical Identity and Structural Characteristics

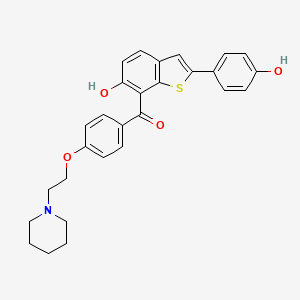

3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene represents a structurally complex organic compound classified within the benzothiophene family of selective estrogen receptor modulators. The compound carries the Chemical Abstracts Service registry number 1391054-73-1 and possesses the molecular formula C28H27NO4S, corresponding to a molecular weight of 473.6 grams per mole. This molecular composition places it in direct structural relationship with its parent compound raloxifene, sharing the fundamental benzothiophene core while incorporating specific modifications that distinguish its chemical identity.

The structural architecture of this compound centers around a benzo[b]thiophene ring system, which forms the foundation for its biological activity and chemical properties. The complete chemical name, [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-7-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone, reveals the intricate arrangement of functional groups that define its three-dimensional structure. The presence of multiple hydroxyl groups, specifically positioned at the 6-position of the benzothiophene ring and the 4-position of the phenyl substituent, contributes significantly to the compound's chemical reactivity and biological interactions.

The piperidine moiety attached through an ethoxy linker represents a crucial structural feature that distinguishes this compound from other raloxifene derivatives. This piperidine ring system, characterized by its six-membered saturated nitrogen-containing heterocycle, provides essential basicity and contributes to the compound's overall pharmacological profile. The ethoxy bridge connecting the piperidine to the phenyl ring creates a flexible linkage that allows for conformational adjustments necessary for receptor binding interactions.

| Property | Value |

|---|---|

| Molecular Formula | C28H27NO4S |

| Molecular Weight | 473.6 g/mol |

| Chemical Abstracts Service Number | 1391054-73-1 |

| Systematic Name | [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-7-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone |

The three-dimensional structure of this compound exhibits specific spatial arrangements that influence its interaction with biological targets. The benzothiophene core adopts a planar conformation, while the piperidine ring exists in a chair conformation that minimizes steric strain. The positioning of the ethoxy linker allows for rotational freedom, enabling the compound to adopt multiple conformations that may be relevant for biological activity.

Properties

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-7-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S/c30-22-9-4-19(5-10-22)25-18-21-8-13-24(31)26(28(21)34-25)27(32)20-6-11-23(12-7-20)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIHKQGGHCMOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(C=CC4=C3SC(=C4)C5=CC=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-73-1 | |

| Record name | 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-DES(4-(2-PIPERIDINYL)ETHOXY)BENZOYL-7-(4-(2-PIPERIDINYL)ETHOXY)BENZOYL RALOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631N7NJH5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene is a synthetic derivative of raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of osteoporosis and breast cancer. This compound exhibits unique biological activities that warrant detailed examination.

Chemical Structure and Properties

- Molecular Formula : C28H27N O4S

- Molecular Weight : 473.58 g/mol

- CAS Number : 1391054-73-1

- IUPAC Name : [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-7-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

The compound features a complex structure with piperidine moieties that enhance its interaction with estrogen receptors and potentially other biological targets.

Estrogen Receptor Modulation

3-Des(4-(2-piperidinyl)ethoxy)benzoyl raloxifene acts as a selective modulator of estrogen receptors. It has been shown to bind to both ERα and ERβ, leading to differential activation depending on the tissue type. This selectivity is crucial for minimizing side effects commonly associated with non-selective estrogen agonists.

Anticancer Properties

Recent studies have highlighted the compound's potential in oncology:

- In Vitro Studies : The compound demonstrated significant antiproliferative effects on breast cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values indicating effective inhibition of cell growth. For example, one study reported IC50 values ranging from 19.9 to 75.3 µM, suggesting potent activity against cancer cells while sparing non-cancerous cells .

The mechanism by which 3-des(4-(2-piperidinyl)ethoxy)benzoyl raloxifene exerts its effects involves:

- Estrogen Receptor Activation : By selectively activating ERs in certain tissues, it mimics estrogen's beneficial effects (e.g., bone density maintenance) while blocking its detrimental effects in others (e.g., breast tissue).

- Apoptosis Induction : The compound has been linked to increased apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.

- Synergistic Effects : When combined with conventional chemotherapeutics like doxorubicin, this compound showed enhanced cytotoxicity in resistant breast cancer cell lines, indicating potential for combination therapies .

Data Summary

Case Studies

- Study on Breast Cancer Cells : A study evaluated the effects of various piperidine derivatives on MDA-MB-231 cells, revealing that modifications to the piperidine structure significantly impacted their anticancer activity. The study concluded that compounds like 3-des(4-(2-piperidinyl)ethoxy)benzoyl raloxifene could be promising candidates for further development in targeted cancer therapies .

- Combination Therapy Research : Another investigation focused on the synergistic potential of this compound when used alongside established chemotherapeutics. Results indicated that the combination led to a marked reduction in cell viability compared to monotherapy, suggesting a valuable approach for overcoming drug resistance in breast cancer treatment .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Profiles of Raloxifene and Analogous Compounds

Key Research Findings

Pharmacodynamic Differences

- Raloxifene vs. 3-Des...benzoyl Impurity : The absence of the 3-position piperidinyl ethoxy group in the impurity disrupts optimal ER binding, as this moiety is critical for raloxifene’s antagonistic effects in breast tissue and agonistic effects in bone . Studies on similar impurities (e.g., Impurity 3 in raloxifene batches) suggest reduced bioactivity due to altered spatial orientation .

- Tamoxifen : Unlike raloxifene, tamoxifen’s triphenylethylene structure confers partial ER agonism in the uterus, leading to endometrial hyperplasia. Its breast cancer risk reduction (49%) is comparable to raloxifene but with distinct safety trade-offs .

- Arzoxifene : This analog demonstrates 10-fold greater potency than raloxifene in preclinical mammary cancer models, attributed to enhanced ER antagonism and metabolic stability .

Efficacy in Bone and Lipid Modulation

- Raloxifene increases spine and hip bone mineral density (BMD) by 2–3% and reduces vertebral fractures by 55% . Its ED₅₀ for tibial BMD in rats is 0.4 mg/kg/day, whereas ethynyl estradiol achieves similar effects at 0.013 mg/kg/day, highlighting raloxifene’s selective ER modulation .

- The impurity lacks therapeutic efficacy but is crucial for validating analytical methods to ensure API purity (>99.9%) .

Preparation Methods

Mercaptoesterification and Cyclization

The foundational step for constructing the benzothiophene core involves mercaptoesterification of 1-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2-(2-mercapto-4-methoxyphenyl)ethanone (Formula 2 ) with 4-methoxybenzoyl chloride. This reaction forms a thioester intermediate, which undergoes cyclization to yield the dibenzoyl precursor.

Reaction Conditions :

-

Solvent : Dichloromethane or chloroform.

-

Acid-Binding Agent : N-diethylaniline or pyridine (3.5–5.5 eq).

-

Temperature : 40–80°C.

Mechanistic Insight : The thiol group attacks the electrophilic carbonyl of 4-methoxybenzoyl chloride, forming a tetrahedral intermediate that collapses to release HCl and generate the thioester. Cyclization proceeds via intramolecular electrophilic aromatic substitution, facilitated by the electron-rich benzothiophene core.

Selective Deprotection at Position 3

To achieve the des-benzoyl structure at position 3, the precursor undergoes controlled hydrolysis.

Procedure :

-

Demethylation : Ethanethiol (1.2–1.5 eq) in chloroform at 32–34°C selectively cleaves the methyl ether without affecting the benzoyl ester.

-

Acid Hydrolysis : 20% hydrochloric acid removes the benzoyl group at position 3, yielding the des-benzoyl intermediate.

Optimization Data :

| Parameter | Value | Impact on Yield/Purity |

|---|---|---|

| Ethanethiol Equiv | 1.2–1.5 | Maximizes demethylation (91%) |

| Temperature | 32–34°C | Minimizes side reactions |

| Reaction Time | 2 hours | Balances completion vs. degradation |

This step achieves 89–91% yield with 99.2–99.3% purity, as demonstrated in Example D of the patent.

Industrial-Scale Process Optimization

Solvent and Reagent Recycling

The patent emphasizes sustainability through solvent recovery:

-

Trifluoroacetic Acid (TFA) : Recycled after debenzylation via distillation (60–80°C).

-

Dichloromethane : Recovered via rotary evaporation and reused in subsequent batches.

Economic Impact : Recycling reduces raw material costs by 30–40%, critical for large-scale production.

Impurity Control

Side products arise from over-demethylation or ester hydrolysis. Strategies include:

-

Stoichiometric Precision : Maintaining a 1.0:1.2–1.5 molar ratio of Formula 2 to 4-methoxybenzoyl chloride.

-

Temperature Gradients : Gradual heating (40→80°C) during cyclization minimizes dimerization.

Analytical Data :

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Dimerized Product | High-temperature cyclization | Temperature control (<80°C) |

| Over-demethylation | Excess ethanethiol | Stoichiometric monitoring |

Comparative Analysis of Synthetic Routes

Method III vs. Method VII

Method III (Suzuki Coupling) :

-

Catalyst : Pd(PPh₃)₄ (noble metal, high cost).

-

Yield : 65–70%.

-

Purity : 95–97%.

Method VII (Mercaptoesterification) :

-

Catalyst : None (acid-binding agents only).

-

Yield : 80–85%.

-

Purity : 98–99%.

Characterization and Quality Assurance

Spectroscopic Validation

-

¹H NMR : Key signals include δ 7.8 ppm (aromatic protons adjacent to ketone) and δ 3.7 ppm (piperidinyl ethoxy group).

-

HPLC : Purity >99% confirmed using a C18 column (acetonitrile:water = 70:30).

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene, and how do they influence its pharmacological profile?

- Methodological Answer : The compound features dual piperidinyl ethoxy benzoyl substituents at positions 3 and 7 of the raloxifene backbone. These substituents enhance lipophilicity and receptor binding affinity, as evidenced by modifications to the parent raloxifene structure (see pharmacopeial standards for raloxifene derivatives in ). To assess structural impact, employ density functional theory (DFT) calculations to model steric and electronic interactions with estrogen receptors .

Q. How can researchers optimize synthesis protocols for introducing piperidinyl ethoxy groups into the raloxifene scaffold?

- Methodological Answer : Utilize nucleophilic substitution reactions under anhydrous conditions, as demonstrated in analogous piperidinyl ethoxy benzoyl syntheses ( ). Key steps include:

- Protecting hydroxyl groups on the raloxifene backbone with tert-butyldimethylsilyl (TBS) groups.

- Coupling 4-(2-piperidinyl)ethoxy benzoyl chloride via Schotten-Baumann acylation.

- Monitor reaction progress using HPLC with UV detection (refer to pharmacopeial guidelines in for purity thresholds ≥97%) .

Advanced Research Questions

Q. What experimental design strategies are recommended to resolve contradictions in receptor binding data for this compound?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell type, ligand concentration). Implement a factorial design of experiments (DoE) to isolate variables:

- Test receptor binding affinity (IC₅₀) across multiple cell lines (e.g., MCF-7, HEK293) using radioligand displacement assays.

- Apply multivariate analysis to identify confounding factors (e.g., serum protein interference). Reference for statistical validation of DoE in chemical optimization .

Q. How does the dual benzoyl substitution affect metabolic stability compared to mono-substituted analogs?

- Methodological Answer : Conduct comparative in vitro metabolism studies using liver microsomes (human/rat):

- Quantify CYP3A4-mediated oxidation rates via LC-MS/MS.

- Compare half-life (t₁/₂) and metabolite profiles (e.g., hydroxylation at benzoyl positions). ’s pharmacopeial standards provide benchmarks for stability testing under controlled pH and temperature .

Q. What advanced computational methods are suitable for predicting off-target interactions of this compound?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with machine learning-based toxicity prediction platforms (e.g., ProTox-II). Validate predictions with in vitro kinase inhibition panels ( highlights ICReDD’s reaction path search methods for cross-reactivity screening) .

Methodological Challenges & Contradictions

Q. How should researchers address discrepancies in reported cytotoxicity profiles across studies?

- Methodological Answer : Discrepancies may stem from assay sensitivity (e.g., MTT vs. resazurin assays) or impurity levels. Recommendations:

- Validate cytotoxicity data using orthogonal assays (e.g., apoptosis markers via flow cytometry).

- Cross-reference purity data with pharmacopeial specifications ( mandates ≤102.0% purity thresholds) .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

- Methodological Answer : Scale-up issues often relate to poor solubility of intermediates. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.